(R)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol
Overview
Description
“®-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol” is a chemical compound with the CAS Number: 132335-49-0 . It has a molecular weight of 186.3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H16NOS/c1-10(2)6-5-8(11)9-4-3-7-12-9/h3-4,7-8,11-12H,5-6H2,1-2H3/t8-/m1/s1 . This code provides a specific description of the molecule’s structure, including its atomic connectivity and stereochemistry.Physical and Chemical Properties Analysis
This compound has a molecular weight of 186.3 . It is recommended to be stored at a temperature of 28 C .Scientific Research Applications
Synthesis of Structurally Diverse Libraries
- (R)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol, a ketonic Mannich base, serves as a starting material in alkylation and ring closure reactions, facilitating the generation of a structurally diverse library of compounds, including dithiocarbamates, thioethers, and various NH-azoles (Roman, 2013).
Enantioselective Synthesis
- The compound is crucial in the enantioselective synthesis of chiral 3-(dimethylamino)-1-phenylpropan-1-ol, a key intermediate for antidepressants. Mutagenesis of carbonyl reductase enzymes has been studied to enhance the enantioselective reduction of ketones to produce this compound (Zhang et al., 2015).
Biological Activities Study
- Novel Mannich base derivatives of this compound have been synthesized and investigated for anti-diabetic and anti-inflammatory activities. These analogues show significant effects in reducing blood glucose levels and inflammation in experimental models (Gopi & Dhanaraju, 2018).
Electrochemical DNA Interaction
- The interaction of Mannich base derivatives of this compound with DNA has been studied using electrochemical methods, showing potential for DNA targeted agents or drug candidates (Istanbullu et al., 2017).
Asymmetric Transfer Hydrogenation
- The compound is used in the asymmetric transfer hydrogenation process for synthesizing antidepressant duloxetine, demonstrating its role in producing pharmaceutically active molecules (He et al., 2008).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1R)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOS/c1-10(2)6-5-8(11)9-4-3-7-12-9/h3-4,7-8,11H,5-6H2,1-2H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCNSHMHUZCRLN-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CS1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@H](C1=CC=CS1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435606 | |
Record name | (R)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132335-49-0 | |
Record name | (R)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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